molecular formula C20H19Cl2NO8 B1670475 Diclofenac acyl glucuronide CAS No. 64118-81-6

Diclofenac acyl glucuronide

Cat. No. B1670475
CAS RN: 64118-81-6
M. Wt: 472.3 g/mol
InChI Key: JXIKYYSIYCILNG-HBWRTXEVSA-N
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Description

Diclofenac acyl-β-D-glucuronide is an active metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor diclofenac . It is formed from diclofenac via UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . Diclofenac acyl-β-D-glucuronide inhibits the proliferation of HT-29 colorectal adenocarcinoma cells .


Synthesis Analysis

In humans, metabolism of the commonly used nonsteroidal anti-inflammatory drug diclofenac yields principally the 4’-hydroxy, 5-hydroxy, and acyl glucuronide metabolites . All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug .


Molecular Structure Analysis

The molecular formula of Diclofenac acyl glucuronide is C20H19Cl2NO8 . The molecular weight is 472.3 g/mol .


Chemical Reactions Analysis

Diclofenac is metabolized to a reactive acyl glucuronide that has been proposed to mediate toxic adverse drug reactions associated with its use . In a study, the ability of diclofenac acyl glucuronide to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats was examined .

Scientific Research Applications

1. Metabolism and Hepatic Clearance

Diclofenac acyl glucuronide, a metabolite of diclofenac, is extensively metabolized in the liver. The metabolites, which include hydroxylated and glucuronidated conjugates, are handled by various ATP-binding cassette transporters. These transporters, such as MRP2/ABCC2 and BCRP/ABCG2, play a crucial role in the hepatic clearance and biliary excretion of these metabolites. Elevated levels of diclofenac acyl glucuronide in the liver and plasma can occur due to impaired biliary excretion, leading to potential liver toxicity (Lagas et al., 2010).

2. Chemical Reactivity and Protein Binding

Diclofenac acyl glucuronide is known for its chemical reactivity. This reactivity has implications for the formation of protein adducts, which can be a mechanism underlying idiosyncratic drug reactions. The formation of such adducts, particularly in the liver, could be linked to diclofenac-induced hepatotoxicity. Studies have explored the nature of these adducts and their formation, shedding light on the potential mechanisms of liver injury associated with diclofenac (Seitz et al., 1998).

3. Toxicokinetics and Toxicodynamics

Diclofenac acyl glucuronide's role in acute toxicity, particularly in relation to liver and intestinal injuries, has been a significant focus. Studies using animal models have shown that alterations in the expression or function of specific transporters, like Mrp3, can influence the disposition of diclofenac acyl glucuronide and consequently affect the degree of tissue injury. This highlights the importance of understanding the balance between hepatic metabolism and excretion pathways in mitigating drug-induced toxicities (Scialis et al., 2015).

4. Impact of Genetic Polymorphisms

Research has also delved into the effect of genetic polymorphisms on the metabolism of diclofenac, particularly those affecting enzymes like UGT2B7 and CYP2C8. These polymorphisms can influence the formation of diclofenac acyl glucuronide and its subsequent metabolic pathways, which may have implications for individual variability in drug response and toxicity (Lazarska et al., 2018).

5. Environmental Fate

The environmental fate of diclofenac and its metabolites, including diclofenac acyl glucuronide, is an area of growing concern. Studies have evaluated the transformation kinetics of these compounds in environmental and biological systems, providing insights into their potential impact on non-target organisms and ecosystems (Lee et al.,2012)

Safety And Hazards

Diclofenac acyl glucuronide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Although the metabolism and disposition of diclofenac have been studied extensively, information regarding the plasma levels of its acyl-β-d-glucuronide, a major metabolite, in human subjects is limited . Future research may focus on this area to better understand the bioactivation potential of acyl glucuronides .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKYYSIYCILNG-HBWRTXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314170
Record name Diclofenac glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac acyl glucuronide

CAS RN

64118-81-6
Record name Diclofenac glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64118-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFENAC GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diclofenac acyl glucuronide
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Diclofenac acyl glucuronide
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Diclofenac acyl glucuronide
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Diclofenac acyl glucuronide
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Diclofenac acyl glucuronide

Citations

For This Compound
491
Citations
MP Grillo, CG Knutson, PE Sanders, DJ Waldon… - Drug metabolism and …, 2003 - ASPET
… In the present study, we examined the ability of diclofenac acyl glucuronide (D-1-O-G) to transacylate glutathione (GSH) in vitro in buffer and in vivo in rats. Thus, in vitro reactions of D-1-…
Number of citations: 108 dmd.aspetjournals.org
S Seitz, UA Boelsterli - Gastroenterology, 1998 - Elsevier
… The aim of this study was to examine the role of diclofenac acyl glucuronide, which is the major biliary metabolite and is chemically reactive, in the precipitation of small intestinal …
Number of citations: 141 www.sciencedirect.com
S Kumar, K Samuel, R Subramanian, MP Braun… - … of Pharmacology and …, 2002 - ASPET
… on the amount of 4′-hydroxy diclofenac acyl glucuronide (A) and 4′-hydroxy diclofenac (B) detected in incubations of diclofenac acyl glucuronide with HLMs at 15 and 45 min …
Number of citations: 193 jpet.aspetjournals.org
JR Kenny, JL Maggs, X Meng, D Sinnott… - Journal of medicinal …, 2004 - ACS Publications
… of covalent protein adducts from diclofenac acyl glucuronide used either microsomally … the finding that 3.8% of [ 14 C]diclofenac acyl glucuronide incubated for 1 h with a 150-fold molar …
Number of citations: 110 pubs.acs.org
PR Bradshaw, TJ Athersuch, AV Stachulski… - Drug Discovery …, 2020 - Elsevier
… Studies undertaken on the reaction of synthetic diclofenac acyl glucuronide, and then patient-derived HSA, revealed a similarly interesting and complex pattern of adduction [6]. In vitro …
Number of citations: 25 www.sciencedirect.com
SL Regan, JL Maggs, TG Hammond… - … & drug disposition, 2010 - Wiley Online Library
… A significant fraction of the intrahepatically formed diclofenac acyl glucuronide may be converted to its 4′-hydroxy derivative in vivo by CYP2C8, whereas 4′-hydroxylation of …
Number of citations: 190 onlinelibrary.wiley.com
X Huo, Q Meng, C Wang, J Wu, C Wang… - British Journal of …, 2020 - Wiley Online Library
… Moreover, cilastatin increased the plasma concentration and decreased the renal distribution of diclofenac and its glucuronide metabolite, diclofenac acyl glucuronide (DLF‐AG). …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
RJ Scialis, JE Manautou - Journal of Pharmacology and Experimental …, 2016 - ASPET
We have previously reported that mice lacking the efflux transporter Mrp3 had significant intestinal injury after toxic diclofenac (DCF) challenge, and proposed that diclofenac acyl …
Number of citations: 16 jpet.aspetjournals.org
D Higton, ME Palmer, JPC Vissers, LG Mullin… - Analytical …, 2021 - ACS Publications
1-β-O-Acyl-glucuronides (AGs) are common metabolites of carboxylic acid-containing xenobiotics, including, eg., many nonsteroidal anti-inflammatory drugs (NSAIDs). They are of …
Number of citations: 14 pubs.acs.org
MJ Bailey, RG Dickinson - Chemico-biological interactions, 2003 - Elsevier
… Interestingly, the mrp2 transporter protein appeared not to be a target for covalent modification by diclofenac acyl glucuronide, even though it obviously must associate closely with this …
Number of citations: 276 www.sciencedirect.com

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